

mAChR-IN-1 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: mAChR-IN-1 hydrochloride

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Technical Guide: mAChR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **mAChR-IN-1** hydrochloride, a potent muscarinic cholinergic receptor antagonist. It includes key chemical and physical data, detailed information on its mechanism of action, experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.

Core Compound Data

mAChR-IN-1 hydrochloride is a valuable tool for studying the pharmacology of muscarinic acetylcholine receptors (mAChRs). The following table summarizes its key quantitative data.

Parameter	Value	Reference
CAS Number	119391-73-0	[1]
Molecular Weight	524.82 g/mol	[1]
Molecular Formula	C23H26CIIN2O2	[1]
Potency (IC50)	17 nM	[1]



Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

mAChR-IN-1 hydrochloride acts as a potent antagonist at muscarinic acetylcholine receptors. [1] These receptors are G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and initiate distinct intracellular signaling cascades.[2][3]

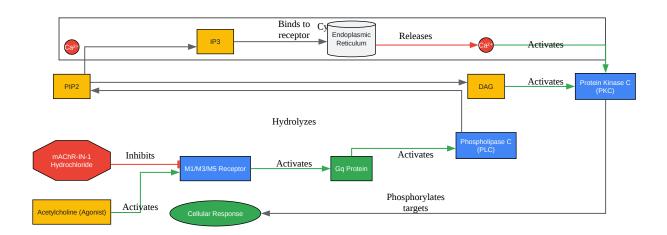
- M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), leading to various cellular responses.
- M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding to these
 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in
 intracellular cyclic adenosine monophosphate (cAMP) levels. The βy subunits of the Gi/o
 protein can also directly modulate the activity of ion channels, such as inwardly rectifying
 potassium channels.

As an antagonist, **mAChR-IN-1 hydrochloride** binds to these receptors but does not elicit a response. Instead, it blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their downstream signaling effects.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with muscarinic acetylcholine receptors that are antagonized by **mAChR-IN-1** hydrochloride.

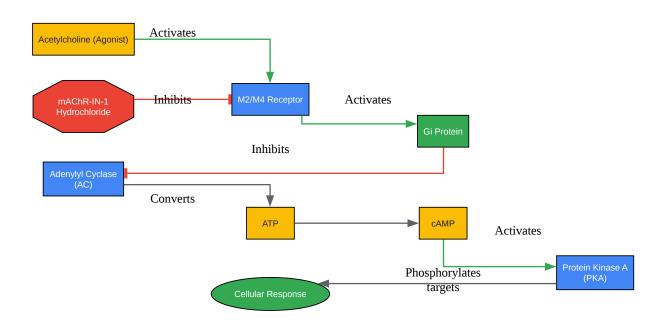




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Caption: Gq-coupled mAChR signaling pathway.





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Caption: Gi-coupled mAChR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the antagonistic activity of **mAChR-IN-1 hydrochloride**. These protocols are based on standard practices for characterizing muscarinic receptor ligands.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of **mAChR-IN-1** hydrochloride for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand. The original characterization of a related compound was described by Wilson et al. (1989).[4]

Objective: To determine the inhibitory constant (Ki) of **mAChR-IN-1** hydrochloride at muscarinic receptors.



Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the receptor).
- Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)).
- mAChR-IN-1 hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- · Wash buffer (ice-cold assay buffer).
- Scintillation cocktail.
- Glass fiber filters (e.g., Whatman GF/B).
- 96-well plates.
- Filtration apparatus.
- · Scintillation counter.

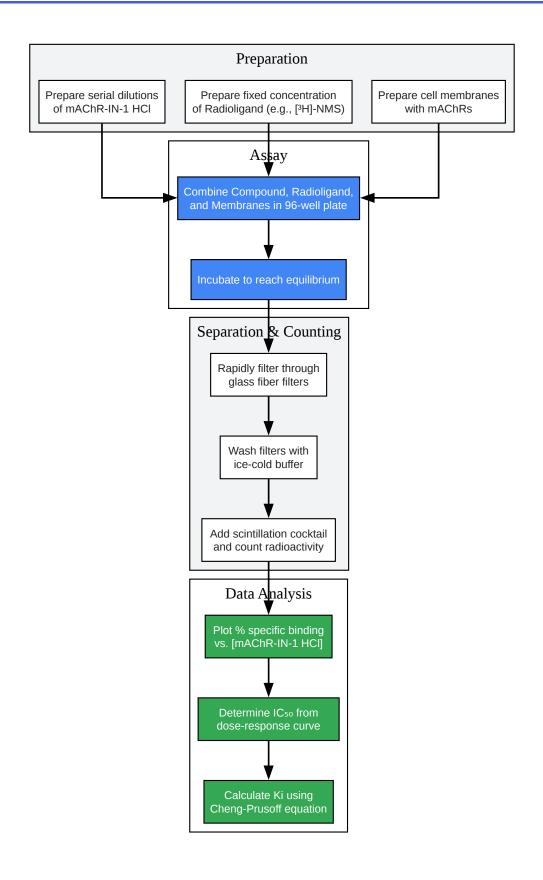
Procedure:

- Compound Preparation: Prepare a stock solution of mAChR-IN-1 hydrochloride in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to obtain a range of concentrations.
- Assay Setup: In a 96-well plate, add in the following order:
 - Assay buffer.
 - mAChR-IN-1 hydrochloride at various concentrations (for competition curve) or buffer/unlabeled ligand for total and non-specific binding, respectively.
 - Radioligand at a fixed concentration (typically at or below its Kd).



- Cell membranes (protein concentration to be optimized).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand like atropine) from the total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of mAChR-IN-1 hydrochloride.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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